PLX2853 is an investigational compound designed as an orally active, small-molecule inhibitor targeting bromodomain and extra-terminal (BET) proteins. These proteins play a significant role in the epigenetic regulation of gene expression, particularly in various cancers. PLX2853 has shown low nanomolar potency in inhibiting all four members of the BET family, making it a candidate for treating cancers associated with aberrant BET protein activity, such as ovarian cancer and other gynecologic malignancies .
PLX2853 is classified as a BET inhibitor, which falls under the category of epigenetic modulators. This classification is significant due to the increasing interest in targeting epigenetic mechanisms in cancer therapy. The compound is currently being evaluated in clinical trials to assess its efficacy and safety in patients with specific genetic mutations, particularly those involving ARID1A mutations, which are common in certain gynecologic cancers .
The synthesis of PLX2853 involves complex organic chemistry techniques typical for small-molecule drug development. While specific synthetic routes for PLX2853 are not widely published, general strategies for synthesizing BET inhibitors often include:
The synthesis typically requires careful optimization to ensure high yield and purity of the compound, which is crucial for subsequent biological testing.
PLX2853's molecular structure features a complex arrangement conducive to its interaction with BET bromodomains. Although detailed structural data is limited, compounds in this class generally exhibit:
The precise molecular formula and three-dimensional conformation would be critical for understanding its binding interactions but are not fully disclosed in available literature.
PLX2853 undergoes various chemical reactions during its synthesis and biological activity. Key reactions include:
Understanding these reactions is essential for optimizing dosing regimens and predicting potential drug-drug interactions.
PLX2853 exerts its therapeutic effects primarily through the inhibition of BET proteins. The mechanism involves:
Clinical studies have shown evidence of clinical activity in patients with ARID1A mutations when treated with PLX2853, suggesting a potential pathway for synthetic lethality in combination therapies .
The physical properties of PLX2853 include:
Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and molecular weight are essential for understanding the compound's behavior in biological systems but require specific experimental data that may not be publicly available.
PLX2853 is primarily being investigated for its potential applications in oncology. Specific areas of research include:
The ongoing clinical trials aim to establish the efficacy of PLX2853 as part of a broader strategy to target epigenetic mechanisms in cancer treatment.
The 7-azaindole scaffold of PLX2853 represents a significant structural departure from conventional benzodiazepine-based BET inhibitors (e.g., OTX015, CPI-0610). This heterocyclic aromatic system enables a distinct binding mode within the bromodomain acetyl-lysine recognition pocket. Unlike benzodiazepine derivatives that form hydrogen bonds mimicking the natural acetyl-lysine substrate via a conserved asparagine residue (Asn140 in BRD4 BD1), PLX2853 utilizes its 7-azaindole core to establish water-mediated hydrogen bonds and hydrophobic interactions with surrounding residues [1] [3]. This alternative binding geometry reduces reliance on specific polar contacts associated with benzodiazepine-related toxicities, particularly thrombocytopenia and gastrointestinal disturbances [1] [5].
Table 1: Structural and Pharmacological Comparison of BET Inhibitor Scaffolds
Scaffold Type | Representative Compounds | Core Structural Features | Key Binding Interactions | Toxicity Concerns |
---|---|---|---|---|
Benzodiazepine | OTX015, CPI-0610 | Diazepine ring system | Direct H-bond with Asn140, hydrophobic interactions | Thrombocytopenia, GI toxicity |
7-Azaindole | PLX2853, PLX51107 | Azaindole ring system | Water-mediated H-bonds, hydrophobic interactions | Reduced hematological toxicity |
Furthermore, crystallography studies reveal that PLX2853 exhibits a shorter terminal half-life (<3.5 hours) compared to benzodiazepine-based BET inhibitors, enabling transient target engagement followed by cellular recovery periods. This pharmacokinetic profile contributes to its improved tolerability while maintaining prolonged pharmacodynamic effects on downstream targets like MYC [1] [6].
PLX2853 demonstrates potent inhibition across BET family members (BRD2, BRD3, BRD4, BRDT), with biochemical assays revealing low nanomolar half-maximal inhibitory concentrations (IC50). Notably, it exhibits a modest preference for the second bromodomain (BD2) of BRD4 (IC50 = 4.3 nM) compared to BD1. This differential affinity arises from subtle conformational variations within the acetyl-lysine binding pocket, particularly in the ZA and BC loops surrounding the binding site. While BD1 and BD2 share high sequence homology, residue-specific differences (e.g., Val87/Leu94 in BD1 vs. Ile46/Val53 in BD2) alter pocket hydrophobicity and plasticity, allowing PLX2853 to exploit these features for enhanced BD2 engagement [1] [4].
Table 2: Binding Affinity Profile of PLX2853
BET Protein Domain | PLX2853 IC50 (nM) | Biological Function | Consequence of Inhibition |
---|---|---|---|
BRD4 BD1 | 23 | Chromatin recruitment, P-TEFb activation | MYC downregulation |
BRD4 BD2 | 4.3 | Stabilization of transcriptional complexes | Prolonged suppression of oncogenes |
BRD2 BD1/BD2 | Similar to BRD4 | Enhancer regulation | Context-dependent effects |
BRD3 BD1/BD2 | Similar to BRD4 | Enhancer regulation | Context-dependent effects |
This BD2-biased affinity may confer a therapeutic advantage, as BD2 is increasingly implicated in sustaining the expression of key oncogenes like BCL2 and IL23R during prolonged inhibitor exposure. PLX2853 achieves plasma concentrations exceeding its IC90 for MYC reporter repression (>130 nM) for approximately 9 hours post-dose at ≥80 mg in humans, demonstrating functional target coverage despite rapid clearance [1] [6] [8].
The primary mechanism of PLX2853 involves competitive disruption of BRD4 binding to acetylated histone marks, particularly H3K27ac and H4K5ac, at super-enhancers and promoter-proximal regions. This displacement dismantles the Mediator-P-TEFb complex, leading to rapid RNA polymerase II (Pol II) pause release failure and premature transcriptional termination [1] [4]. Key oncogenes dependent on super-enhancer-driven transcription are disproportionately affected:
Table 3: Transcriptional Targets Modulated by PLX2853
Target Gene/Pathway | Effect of PLX2853 | Functional Consequence | Validated Cellular Models |
---|---|---|---|
MYC | Downregulation | Reduced proliferation, cell cycle arrest | DLBCL, AML, Eµ-myc lymphoma |
BIM (BCL2L11) | Upregulation | BIM-dependent apoptosis initiation | DLBCL, Eµ-myc lymphoma |
BCL2 | Downregulation | Loss of mitochondrial apoptosis resistance | DLBCL, AML |
miR-17∼92 cluster | Repression | De-repression of BIM transcription | Murine lymphoma |
This transcriptional reprogramming creates a dependency on BIM for apoptosis induction. Consequently, tumors overexpressing BCL-2—common in double-hit lymphoma (DHL) and double-expressor lymphoma (DEL)—resist PLX2853 monotherapy despite MYC suppression. However, the preserved BIM induction enables synergy with venetoclax, which neutralizes BCL-2 [1].
PLX2853 exerts broad antineoplastic effects through coordinated disruption of interconnected oncogenic networks:
Table 4: Key Oncogenic Pathways Modulated by PLX2853
Pathway | Key Components | PLX2853 Mechanism | Therapeutic Implication |
---|---|---|---|
MYC Oncogenic Network | MYC, MAX, MYC target genes | Disrupts super-enhancer complexes | Monotherapy efficacy in MYC-driven tumors |
BCL2/STAT3 Redox Axis | BCL-2, Rac1, STAT3, Nox | Downregulates BCL2, reduces p-STAT3 (Tyr705) | Synergy with BCL-2 inhibitors (venetoclax) |
IL-23R/STAT3/STAT4 | IL-23R, JAK2, STAT3, STAT4 | Represses IL23R transcription | Potential immune modulation in lymphoma microenvironment |
The convergence of these pathways underscores PLX2853's potential in combinatorial regimens. Its ability to simultaneously dampen MYC activity, de-repress BIM, and disrupt BCL-2/STAT3 crosstalk provides a multi-pronged attack on cancer cell survival mechanisms.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7